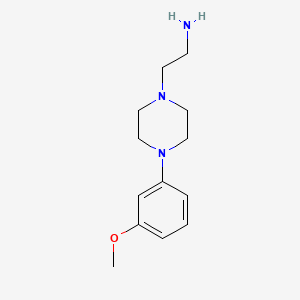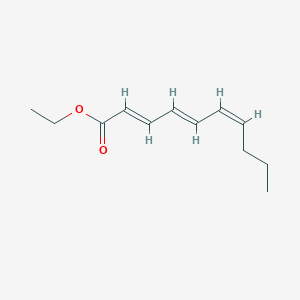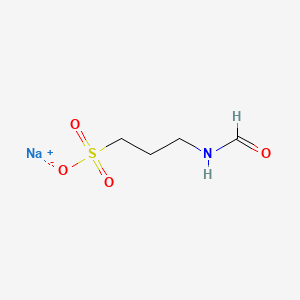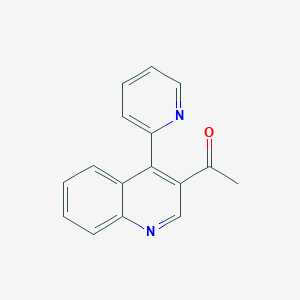
1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pyridin-2-ylquinolin-3-yl)ethanone is a heterocyclic compound that features a quinoline and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both quinoline and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-pyridin-2-ylquinolin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-chloroquinoline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-pyridin-2-ylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Reduced quinoline derivatives from reduction.
- Halogenated quinoline derivatives from substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-pyridin-2-ylquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoline: A simpler analog with a single quinoline ring.
Pyridine: A basic heterocyclic compound with a single pyridine ring.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, showing similar pharmacological properties.
Uniqueness: 1-(4-pyridin-2-ylquinolin-3-yl)ethanone is unique due to the presence of both quinoline and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical modifications and biological activities, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(4-pyridin-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C16H12N2O/c1-11(19)13-10-18-14-7-3-2-6-12(14)16(13)15-8-4-5-9-17-15/h2-10H,1H3 |
InChI Key |
YJTNGTIMHBRPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
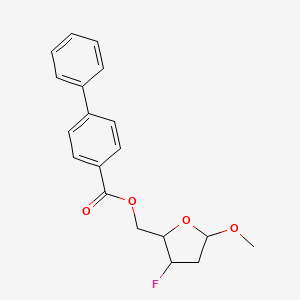
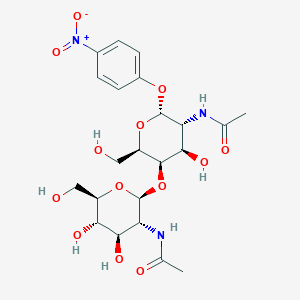
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)

